molecular formula C13H18N2O2 B3358192 N-Cyclohexylmethyl-p-nitroaniline CAS No. 77755-79-4

N-Cyclohexylmethyl-p-nitroaniline

Cat. No. B3358192
CAS RN: 77755-79-4
M. Wt: 234.29 g/mol
InChI Key: GPNSPRXIQQWPAE-UHFFFAOYSA-N
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Description

“N-Cyclohexylmethyl-p-nitroaniline” is a chemical compound with the molecular formula C13H18N2O2 . It’s also known as a chemical compound .


Synthesis Analysis

The synthesis of p-nitroaniline involves a multi-step sequence . The process starts with the preparation of acetophenone oxime from acetophenone . The synthesis of p-nitroaniline will be approached in three steps. In the first one, acetanilide is obtained, then, nitration to p-nitroacetanilide, and finally deprotection to give p-nitroaniline .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using a structural formula editor and a 3D model viewer . The molecular weight of the compound is 234.29422 .


Chemical Reactions Analysis

The chemical reduction of 4-NA using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles .


Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The chemical properties of a substance describe its ability to undergo a specific chemical change .

Safety and Hazards

The safety data sheet for p-Nitroaniline indicates that it may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “N-Cyclohexylmethyl-p-nitroaniline” could involve the development of new methods for its conversion and removal . It could also involve the transition of energy and chemicals generation from oil and coal to more renewable sources .

properties

IUPAC Name

N-(cyclohexylmethyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNSPRXIQQWPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475176
Record name N-Cyclohexylmethyl-p-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77755-79-4
Record name N-Cyclohexylmethyl-p-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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